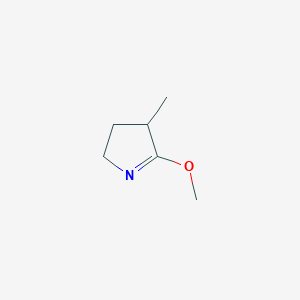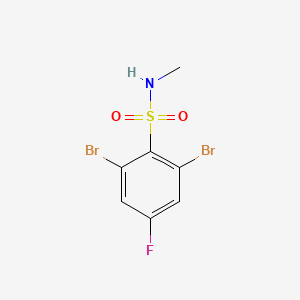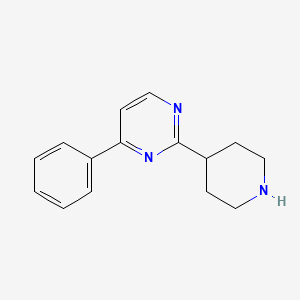
5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole is an organic compound with the molecular formula C6H11NO It is a derivative of pyrrole, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole typically involves the reaction of 2-bromo-1-methoxypropane with pyrrole under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the carbon atom bonded to the bromine, displacing the bromine and forming the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce more saturated pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrrole compounds.
Scientific Research Applications
5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrrole derivatives with biomolecules.
Industry: The compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyrrole ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3,4-dihydro-2H-pyrrole: Lacks the methyl group, which can affect its reactivity and applications.
4-Methyl-3,4-dihydro-2H-pyrrole:
2-Methoxy-1-pyrroline: A related compound with a different substitution pattern on the pyrrole ring.
Uniqueness
5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups can enhance the compound’s utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C6H11NO/c1-5-3-4-7-6(5)8-2/h5H,3-4H2,1-2H3 |
InChI Key |
YJAFTEGZVBTPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13255934.png)

![2-[(Butylamino)methyl]-5-methoxyphenol](/img/structure/B13255957.png)
![Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B13255964.png)



![Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13255995.png)

![3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13256020.png)

![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic Acid](/img/structure/B13256026.png)
![2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile](/img/structure/B13256027.png)
![4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B13256030.png)
